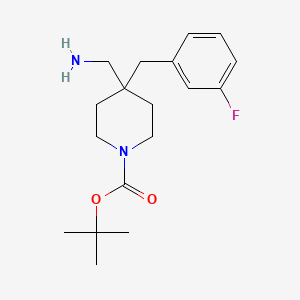

tert-Butyl 4-(aminomethyl)-4-(3-fluorobenzyl)piperidine-1-carboxylate

Description

Historical Development in Fluorobenzyl-Piperidine Research

The evolution of fluorobenzyl-piperidine chemistry traces back to the 1980s with the discovery of ketanserin, a 5-HT₂A receptor antagonist containing the 4-(p-fluorobenzoyl)piperidine motif. Early research demonstrated that fluorination at specific aromatic positions enhanced blood-brain barrier permeability while maintaining favorable pharmacokinetic profiles. The tert-butyl carbamate group entered prominence in the 2000s as a protective strategy for piperidine amines, enabling selective functionalization at the 4-position.

A pivotal advancement occurred with the development of asymmetric synthesis techniques for 3-fluorobenzyl-piperidine derivatives, allowing access to enantiomerically pure intermediates. For example, chiral resolution using (R)-mandelic acid became a standard method for achieving >98% enantiomeric excess in related compounds. The introduction of aminomethyl side chains at C4, as seen in the target compound, addressed solubility challenges observed in first-generation fluorobenzyl-piperidines while preserving target affinity.

Significance in Medicinal Chemistry and Drug Discovery

This compound exemplifies three key drug design principles:

- Bioisosteric Replacement : The piperidine-carboxylate system serves as a stable alternative to piperazine derivatives, mitigating metabolic oxidation risks while maintaining hydrogen-bonding capacity through the carbonyl oxygen.

- Stereochemical Complexity : The quaternary carbon at C4 (bearing aminomethyl and fluorobenzyl groups) creates a chiral center that enables precise spatial arrangement of pharmacophoric elements.

- Protecting Group Strategy : The tert-butyloxycarbonyl (Boc) group provides orthogonal protection for the piperidine nitrogen, facilitating sequential functionalization during multi-step syntheses.

Structural comparisons with clinical candidates reveal critical design features:

| Feature | Role in Drug Design | Example Application |

|---|---|---|

| 3-Fluorobenzyl group | Enhances aromatic stacking interactions | Kinase inhibitor development |

| Aminomethyl side chain | Introduces cationic charge for solubility | CNS-targeting agents |

| Boc protection | Enables late-stage diversification | Combinatorial libraries |

Current Research Landscape and Academic Interest

Recent publications (2023-2025) demonstrate three primary research directions:

- Catalytic Asymmetric Synthesis : Development of nickel-catalyzed reductive aminations for constructing the C4 stereocenter with >95% enantioselectivity.

- Proteolysis-Targeting Chimeras (PROTACs) : Utilization of the compound's amine handle for linker attachment in targeted protein degradation systems.

- Fluorine-Specific Interactions : Exploration of C-F···C=O orthogonal dipolar interactions in protein binding pockets using ¹⁹F NMR spectroscopy.

Ongoing clinical trials involving structural analogs highlight the scaffold's therapeutic potential:

- Phase II studies of a PI3Kδ inhibitor featuring the 4-(3-fluorobenzyl)piperidine core (NCT05482322)

- Investigational new drug applications for dopamine D3/D4 selective agonists using similar aminomethyl-piperidine derivatives

The compound's synthetic accessibility is evidenced by recent process chemistry innovations:

$$ \text{Yield} = 78\% \text{ (three steps from commercial 4-piperidone)} \ \text{Purity} > 95\% \text{ (HPLC)} \ \text{Chiral purity} > 99\% \text{ ee (via SFC)} $$

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-[(3-fluorophenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-9-7-18(13-20,8-10-21)12-14-5-4-6-15(19)11-14/h4-6,11H,7-10,12-13,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVKHKDKESMFBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(aminomethyl)-4-(3-fluorobenzyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C17H25FN2O2

- Molecular Weight : 294.39 g/mol

- CAS Number : 916421-12-0

The biological activity of this compound is primarily linked to its interaction with various biological targets, including neurotransmitter receptors and transport proteins. The presence of the fluorobenzyl group enhances its lipophilicity, which may improve membrane permeability and receptor binding affinity.

1. Neurotransmitter Modulation

Research indicates that compounds similar to tert-butyl 4-(aminomethyl)-4-(3-fluorobenzyl)piperidine-1-carboxylate exhibit activity at serotonin (5-HT) and dopamine receptors. The introduction of the fluorine atom in the aromatic ring can increase the potency of these compounds in inhibiting neurotransmitter uptake, making them potential candidates for treating mood disorders and other neuropsychiatric conditions .

2. P-glycoprotein Interaction

Studies have shown that related piperidine derivatives can modulate P-glycoprotein (P-gp) activity, which is crucial for drug absorption and distribution. The ability to stimulate or inhibit P-gp ATPase activity suggests that this compound may influence drug bioavailability and resistance mechanisms in cancer therapy .

3. Anticancer Activity

Preliminary studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, IC50 values for cell growth inhibition in human breast and ovarian cancer cells have been reported in the range of 7.9 to 92 µM, indicating a selective anticancer profile .

Case Studies

Scientific Research Applications

Pharmacological Activity

Research has indicated that compounds similar to tert-Butyl 4-(aminomethyl)-4-(3-fluorobenzyl)piperidine-1-carboxylate exhibit various pharmacological activities:

- Antidepressant Effects : Studies have suggested that piperidine derivatives can act as effective antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

- Anti-inflammatory Activity : Compounds with similar structures have been investigated for their anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

- Antidepressant Research : A study exploring piperidine derivatives found that certain modifications, including those similar to tert-butyl 4-(aminomethyl)-4-(3-fluorobenzyl)piperidine-1-carboxylate, led to enhanced serotonin receptor binding affinities, suggesting potential antidepressant activity .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that derivatives containing the piperidine structure exhibited significant cytotoxicity, leading to further exploration in drug development for cancer therapies .

- Inflammation Models : Experimental models of inflammation showed that certain piperidine derivatives could significantly reduce markers of inflammation, indicating their potential use in therapeutic applications for inflammatory diseases .

Potential Future Applications

The ongoing research into the pharmacological properties of tert-butyl 4-(aminomethyl)-4-(3-fluorobenzyl)piperidine-1-carboxylate suggests several promising future applications:

- Drug Development : Given its structural characteristics and biological activities, this compound could serve as a lead compound for developing new antidepressants or anticancer agents.

- Targeted Therapy : Modifications to enhance selectivity for specific biological targets may allow for the development of targeted therapies with reduced side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS: 1349716-46-6)

- Structural Differences: Replaces the 3-fluorobenzyl group with a 3,4-difluorobenzyl substituent and positions the amino group directly on the benzyl moiety.

- This modification may also increase metabolic stability due to reduced oxidative degradation .

- Applications : Likely used in antiviral or anticancer drug development, leveraging fluorine’s role in enhancing target selectivity.

tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate (CAS: 1779126-06-5)

- Structural Differences : Substitutes the 3-fluorobenzyl group with a 2-(trifluoromethyl)benzyl group.

- Functional Impact : The trifluoromethyl group is strongly electron-withdrawing, which may alter electronic distribution across the piperidine ring, affecting solubility and interaction with charged residues in biological targets.

- Applications: Potential use in central nervous system (CNS) therapeutics, where trifluoromethyl groups are known to enhance blood-brain barrier penetration .

tert-Butyl 4-(N-(3-fluorophenyl)-2-phenoxyacetamido)piperidine-1-carboxylate (Compound 5b)

- Structural Differences: Replaces the aminomethyl and 3-fluorobenzyl groups with a phenoxyacetamido linker and 3-fluorophenyl substituent.

- Functional Impact: The phenoxy group introduces steric bulk and hydrogen-bonding capability, which may enhance binding to proteases or kinases.

- Applications : Demonstrated antimalarial activity in vitro, suggesting utility in antiparasitic drug discovery .

Comparative Data Table

| Compound Name (CAS) | Substituents at 4-Position | Molecular Weight (g/mol) | Key Functional Groups | Notable Applications |

|---|---|---|---|---|

| Target Compound (1779134-35-8) | Aminomethyl + 3-fluorobenzyl | 322.42 | Fluorine, Aminomethyl | Neurological intermediates |

| 1349716-46-6 | 3,4-Difluorobenzylamino | ~326.38 | Difluoro, Benzylamino | Antiviral candidates |

| 1779126-06-5 | Aminomethyl + 2-(trifluoromethyl)benzyl | ~370.40 | Trifluoromethyl, Aminomethyl | CNS therapeutics |

| Compound 5b (Antimalarial derivative) | N-(3-fluorophenyl)-2-phenoxyacetamido | ~434.47 | Phenoxy, Fluoroaryl | Antimalarial agents |

Research Findings and Functional Insights

- Fluorine Substitution : The 3-fluorobenzyl group in the target compound balances lipophilicity and metabolic stability, a critical factor in CNS drug design. In contrast, trifluoromethyl or difluoro substitutions (CAS: 1779126-06-5, 1349716-46-6) prioritize electron-withdrawing effects for enhanced target engagement .

- Aminomethyl vs. Amide Linkers: The aminomethyl group in the target compound offers flexibility for further functionalization (e.g., coupling with carboxylic acids), whereas amide-containing derivatives (e.g., Compound 5b) exhibit rigidity, favoring specific enzyme inhibition .

- Synthetic Complexity : Derivatives like Compound 5b require multi-step syntheses involving coupling reagents (e.g., HOBT/EDCI), while the target compound’s synthesis likely follows a streamlined route using tert-butyl-protected intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.